molecular formula C6H4FNO4 B8635251 5-Fluoro-3-nitrobenzene-1,2-diol

5-Fluoro-3-nitrobenzene-1,2-diol

Cat. No.: B8635251
M. Wt: 173.10 g/mol
InChI Key: UZZISXHTCVKEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-nitrobenzene-1,2-diol is a useful research compound. Its molecular formula is C6H4FNO4 and its molecular weight is 173.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4FNO4

Molecular Weight

173.10 g/mol

IUPAC Name

5-fluoro-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C6H4FNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H

InChI Key

UZZISXHTCVKEJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Boric acid (20.45 g, 330.7 mmol), and hydrogen peroxide (35%, 36.8 mL) in tetrahydrofuran (150 ml) was treated with concentrated sulfuric acid (15 ml) and the mixture was stirred at rt for 30 min. 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone (15 g, 75.4 mmol) in tetrahydrofuran (45 ml) was added and reaction heated for 48 h at 75° C. The reaction mixture was cooled to rt, diluted with water and extracted with DCM (3×500 ml). The combined organic phases were dried on magnesium sulphate, evaporated and the residue was subjected to column chromatography on silica gel using a 20%-80% EtOAc: 40-60 petroleum ether gradient to provide the desired compound (6.55 g, 50%), a 5:1 mixture of desired product and 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (4 g) and recovered 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (1.5 g).
Quantity
20.45 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

H2SO4 (50 mL) was added to a solution of H3BO3 (89.3 g, 1.4 mol) in 1,4-Dioxane (300 mL) at 0° C. and stirred at 28° C. for 1 h. 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (50 g, 289 mmol) was added portion wise to the above solution over 1 h, maintaining the temperature at 0° C., after addition was complete, the reaction mixture was warmed to 25° C. and stirred for 16 h. Reaction mixture was quenched with cold water, solid separated was collected by filtration. The solid was suspended in diethyl ether (500 mL) and filtered to remove insoluble inorganic mass, ether layer was washed with cold water (2 to 3 times) followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude sticky solid. The crude solid was triturated over n-Hexane and filtered to afford 5-fluoro-3-nitrobenzene-1,2-diol (Int-25) (36 g, 86% yield) as pale yellow solid. MS (ESI): m/z 171.9 (M−1).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
H3BO3
Quantity
89.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

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